Deschloroaripiprazole-d8
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Overview
Description
Deschloroaripiprazole-d8 is a deuterated analog of deschloroaripiprazole, a derivative of aripiprazole. Aripiprazole is an atypical antipsychotic drug primarily used to treat schizophrenia and bipolar disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of aripiprazole due to its enhanced stability and distinct mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deschloroaripiprazole-d8 involves the deuteration of deschloroaripiprazole. The process typically includes the following steps:
Starting Material: Deschloroaripiprazole is used as the starting material.
Deuteration: The compound undergoes a deuteration reaction where hydrogen atoms are replaced with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deschloroaripiprazole are subjected to deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Deschloroaripiprazole-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Deschloroaripiprazole-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of aripiprazole.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of aripiprazole.
Drug Development: Used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Analytical Chemistry: Employed in mass spectrometry for the quantification and identification of aripiprazole and its metabolites.
Mechanism of Action
Deschloroaripiprazole-d8, like aripiprazole, acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterated form allows for more precise studies of these mechanisms due to its enhanced stability and distinct mass spectrometric properties .
Comparison with Similar Compounds
Aripiprazole: The parent compound used to treat schizophrenia and bipolar disorder.
Deschloroaripiprazole: A non-deuterated analog of Deschloroaripiprazole-d8.
Deuterated Aripiprazole: Another deuterated form of aripiprazole used for similar research purposes.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C23H28ClN3O2 |
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Molecular Weight |
422.0 g/mol |
IUPAC Name |
7-[4-[4-(2-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)/i3D2,4D2,11D2,16D2 |
InChI Key |
YZWZYPOWFMWSAH-JTESENSTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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